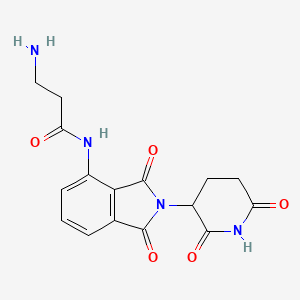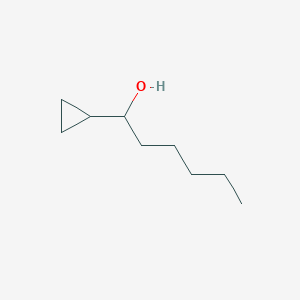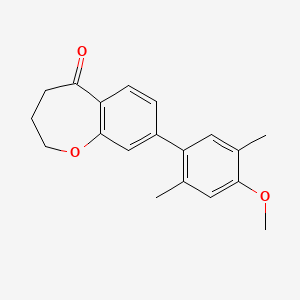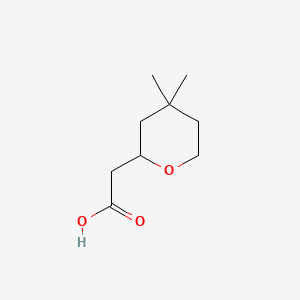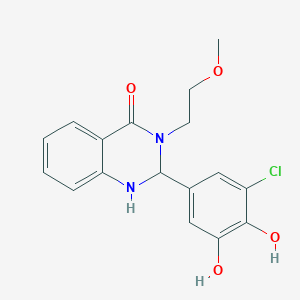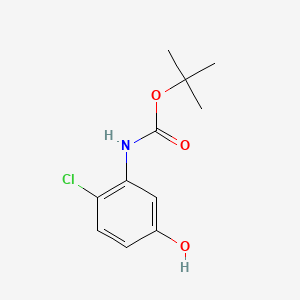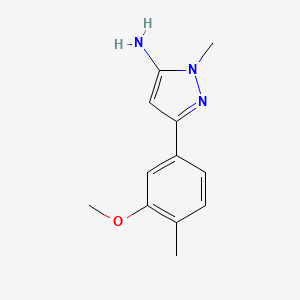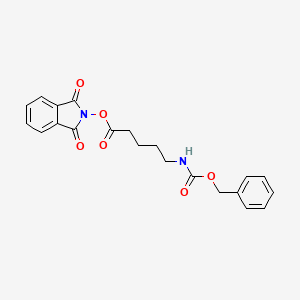
1,3-Dioxoisoindolin-2-yl 5-(((benzyloxy)carbonyl)amino)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxoisoindolin-2-yl 5-(((benzyloxy)carbonyl)amino)pentanoate is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a dioxoisoindoline moiety and a benzyloxycarbonyl-protected amino group attached to a pentanoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 5-(((benzyloxy)carbonyl)amino)pentanoate typically involves multiple steps. One common method starts with the condensation of an aromatic primary amine with maleic anhydride to form the isoindoline-1,3-dione scaffold . This intermediate is then reacted with a benzyloxycarbonyl-protected amino acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as toluene or dichloromethane and may require catalysts like palladium or iridium complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the reaction progress and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxoisoindolin-2-yl 5-(((benzyloxy)carbonyl)amino)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxoisoindolin-2-yl 5-(((benzyloxy)carbonyl)amino)pentanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with anticancer and antioxidant properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including photochromic and electrochromic devices.
Wirkmechanismus
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 5-(((benzyloxy)carbonyl)amino)pentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the epidermal growth factor receptor (EGFR) by binding to its active site, thereby blocking signal transduction pathways involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxoisoindolin-2-yl derivatives: These compounds share the isoindoline-1,3-dione scaffold but differ in their substituents, leading to variations in their chemical and biological properties.
Benzyloxycarbonyl-protected amino acids: These compounds have similar protective groups but may differ in the amino acid chain length or structure.
Uniqueness
1,3-Dioxoisoindolin-2-yl 5-(((benzyloxy)carbonyl)amino)pentanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity
Eigenschaften
Molekularformel |
C21H20N2O6 |
|---|---|
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
(1,3-dioxoisoindol-2-yl) 5-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C21H20N2O6/c24-18(29-23-19(25)16-10-4-5-11-17(16)20(23)26)12-6-7-13-22-21(27)28-14-15-8-2-1-3-9-15/h1-5,8-11H,6-7,12-14H2,(H,22,27) |
InChI-Schlüssel |
UXIRRNQZMOIENI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


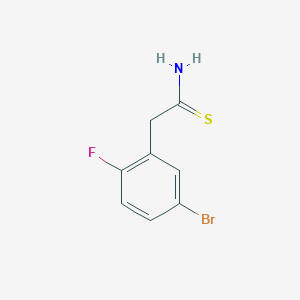
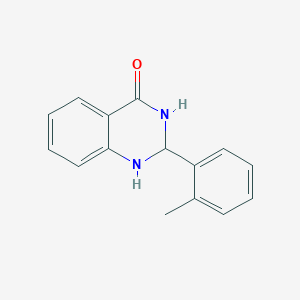
![2-Benzyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B13580874.png)
![N-cyclopentyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B13580890.png)

